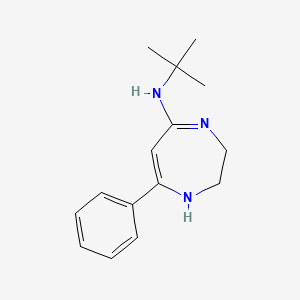
N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine: is a heterocyclic compound that features a diazepine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine typically involves the formation of the diazepine ring through cyclization reactions. Common synthetic routes include:
Cyclization of appropriate precursors: This involves the reaction of tert-butylamine with phenyl-substituted precursors under controlled conditions to form the diazepine ring.
Use of catalysts: Catalysts such as acids or bases may be employed to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.
Reduction: Reduction reactions can be performed on the diazepine ring or the phenyl group.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Pharmacology: Research is ongoing to explore its potential as a pharmacophore in drug design.
Medicine:
Therapeutic Agents: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The diazepine ring structure allows it to bind to specific sites, modulating biological pathways. For instance, it may inhibit certain enzymes or block receptor activity, leading to its observed effects.
Comparación Con Compuestos Similares
7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one: Shares a similar diazepine ring structure.
7-tert-Butyl-6-(4-Chloro-Phenyl)-2-Thioxo-2,3-Dihydro-1H-Pyrido[2,3-d]pyrimidin-4-one: Another compound with a diazepine-like structure.
Uniqueness: N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine is unique due to its specific tert-butyl and phenyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence its reactivity, binding affinity, and overall efficacy in various applications.
Propiedades
Número CAS |
57552-77-9 |
|---|---|
Fórmula molecular |
C15H21N3 |
Peso molecular |
243.35 g/mol |
Nombre IUPAC |
N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine |
InChI |
InChI=1S/C15H21N3/c1-15(2,3)18-14-11-13(16-9-10-17-14)12-7-5-4-6-8-12/h4-8,11,16H,9-10H2,1-3H3,(H,17,18) |
Clave InChI |
GWYCOTJQPGWSMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC1=NCCNC(=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tripentyl[(triphenylsilyl)peroxy]silane](/img/structure/B14631923.png)

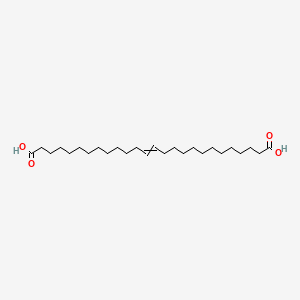
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)
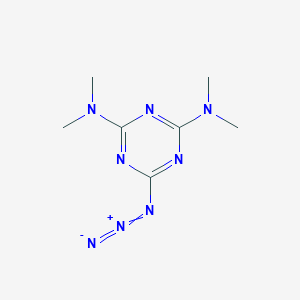
![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14631967.png)
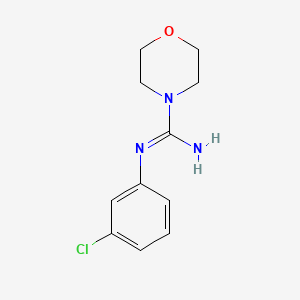
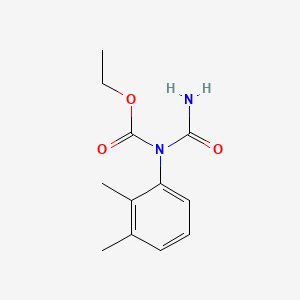
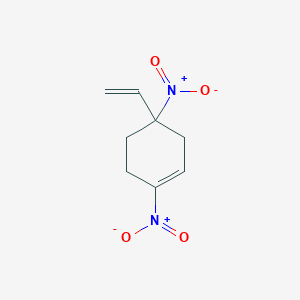
![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
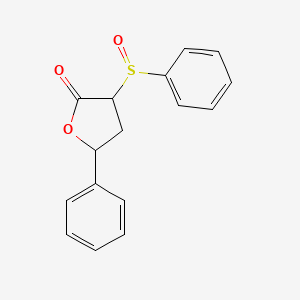
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)
